![molecular formula C12H20NO9S2- B1259250 Pent-4-enylglucosinolate](/img/structure/B1259250.png)
Pent-4-enylglucosinolate
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Overview
Description
Glucobrassicanapin(1-) is an alkenylglucosinolate that is the conjugate base of glucobrassicanapin. It is a conjugate base of a glucobrassicanapin.
Scientific Research Applications
Synthesis and Anti-HIV Activity
A study demonstrated the synthesis of 1-(pent-4-enyl)quinoxalin-2-one derivatives, showing inhibition of HIV-1. These compounds were synthesized using a one-step condensation and tested against HIV-1 and HIV-2, with one derivative exhibiting significant inhibition with a therapeutic index of 13 (Ali et al., 2007).
Spacer Functionalities for Biological Studies
Pent-4-enyl beta-D-glucopyranoside and its derivatives were used as substrates for preparing spacer functionalities, aiding in the study of biological and physiological phenomena of carbohydrates. These derivatives are valuable for creating neo-glycoconjugates, micelles, and liquid crystalline phases (Buskas et al., 2000).
Thioglucosides Research
Research on the seeds of Raphanus sativus L. (radish) led to the isolation of new thioglucosides, including pent-4-enenitrile derivatives. These compounds' structures were determined by various spectroscopic methods, contributing to the understanding of plant biochemistry (Duan et al., 2006).
Stereochemistry in Parasitic Wasps
The study of bicyclic gamma-lactones from parasitic wasps involved pent-4-ene-1,3-diols. These compounds helped determine the structures and stereochemistry of lactones in some species of parasitic wasps, contributing to the understanding of their chemical ecology (Paddon-Jones et al., 2001).
Potential Inhibitors of Aldose Reductase
Optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, synthesized via Sonogashira reactions, showed high inhibitory activity against aldose reductase (ALR2), a target for diabetic complications. These compounds contribute to the development of new therapeutic agents (Parpart et al., 2015).
properties
Molecular Formula |
C12H20NO9S2- |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate |
InChI |
InChI=1S/C12H21NO9S2/c1-2-3-4-5-8(13-22-24(18,19)20)23-12-11(17)10(16)9(15)7(6-14)21-12/h2,7,9-12,14-17H,1,3-6H2,(H,18,19,20)/p-1/b13-8-/t7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
XMJFVIGTHMOGNZ-AHMUMSBHSA-M |
Isomeric SMILES |
C=CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Canonical SMILES |
C=CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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